molecular formula C27H25ClFN3O3S B2906030 7-(4-benzylpiperazin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 892756-71-7

7-(4-benzylpiperazin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Katalognummer: B2906030
CAS-Nummer: 892756-71-7
Molekulargewicht: 526.02
InChI-Schlüssel: CURKGGUTILRQCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(4-benzylpiperazin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a dihydroquinolin-4-one derivative featuring a benzylpiperazine moiety at position 7, a 3-chlorobenzenesulfonyl group at position 3, and a fluorine atom at position 6. The 1-methyl substitution on the dihydroquinolinone core enhances structural stability. Its synthesis likely involves nucleophilic substitution and sulfonylation reactions, as seen in analogous compounds .

Eigenschaften

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClFN3O3S/c1-30-18-26(36(34,35)21-9-5-8-20(28)14-21)27(33)22-15-23(29)25(16-24(22)30)32-12-10-31(11-13-32)17-19-6-3-2-4-7-19/h2-9,14-16,18H,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURKGGUTILRQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-(4-benzylpiperazin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline class. Its complex structure incorporates various functional groups, which contribute to its potential biological activity. This compound has garnered interest in medicinal chemistry for its possible therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The compound features:

  • Benzylpiperazine moiety : Suggests interactions with neurotransmitter systems.
  • Sulfonyl group : Derived from 3-chlorobenzenesulfonic acid.
  • Fluorinated dihydroquinolinone core : May enhance biological activity through specific interactions with biological targets.

Preliminary research indicates that the biological activity of this compound may involve:

  • Inhibition of enzymes : Particularly those involved in cell signaling pathways critical for cancer proliferation.
  • Interaction with neurotransmitter receptors : The benzylpiperazine component suggests potential effects on serotonin or dopamine systems, indicating relevance in neuropharmacology.

Biological Activity Data

Research findings have highlighted the following biological activities:

Activity Description
Antitumor Activity Inhibits specific kinases involved in cancer cell proliferation.
Neuropharmacological Effects Potential modulation of serotonin and dopamine receptors.
Enzyme Inhibition Likely targets enzymes linked to cell signaling pathways in cancer.

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies demonstrated that 7-(4-benzylpiperazin-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one effectively inhibited the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. These effects were attributed to the compound's ability to disrupt key signaling pathways associated with tumor growth.
  • Neuropharmacological Research : Animal models have shown that this compound may exhibit anxiolytic and antidepressant-like effects, potentially through modulation of serotonergic pathways. Behavioral assays indicated improved outcomes in models of anxiety and depression when treated with the compound.

Comparative Analysis with Similar Compounds

The uniqueness of this compound is underscored when compared to structurally similar compounds, as shown in the table below:

Compound Name Structural Features Unique Aspects
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-onePiperazine moietyDifferent core structure
Pyrazolo[3,4-d]pyrimidine derivativesSimilar biological activitiesDifferent core structure
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-oneChlorobenzenesulfonyl groupLacks benzylpiperazine moiety

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name/ID Piperazine/Piperidine Substituent Sulfonyl/Other Groups Halogen/Other Substituents Molecular Formula (if available) Molecular Weight (if available) Biological Activity (if reported) Reference
Target Compound 4-Benzylpiperazin-1-yl 3-Chlorobenzenesulfonyl 6-Fluoro, 1-methyl - - - -
3-(4-Benzylpiperazin-1-yl)-6-Fluoro-4-Methylcinnoline (9b) 4-Benzylpiperazin-1-yl - 6-Fluoro, 4-methyl C₂₀H₂₀FN₃ - -
BF23057 3,5-Dimethylpiperidin-1-yl 3-Chlorobenzenesulfonyl 6-Fluoro, 1-methyl C₂₃H₂₄ClFN₂O₃S 462.96 -
E599-0010 4-Ethylpiperazin-1-yl Benzenesulfonyl 6-Fluoro, 1-methyl C₂₂H₂₄FN₃O₃S 429.52 -
Talatha et al. (2006) 4-(Thiadiazole-sulfonyl)piperazin-1-yl 1,3,4-Thiadiazole-2-sulfonyl Fluoroquinolone core - - Antibacterial, Antitubercular
Compound 97 - Naphthalene-2-carbonyl 1-Pentyl C₂₆H₂₅NO₃ 400 (MH⁺) -
Key Observations:

Piperazine/Piperidine Substitutions: The benzylpiperazine group in the target compound and 9b increases lipophilicity compared to E599-0010’s ethylpiperazine . This may enhance membrane permeability but reduce aqueous solubility.

Sulfonyl Group Variations: The 3-chlorobenzenesulfonyl group in the target compound and BF23057 introduces electron-withdrawing effects, which may enhance receptor-binding affinity compared to E599-0010’s non-chlorinated benzenesulfonyl group . Talatha et al.’s thiadiazole-sulfonyl group demonstrates the importance of heterocyclic sulfonyl moieties in antitubercular activity, suggesting the target’s chlorobenzenesulfonyl group could similarly optimize bioactivity.

Halogen and Core Modifications: The 6-fluoro substituent in the target compound, BF23057, and E599-0010 is a hallmark of fluoroquinolone antibiotics, enhancing DNA gyrase inhibition .

Physicochemical Property Trends

  • Hydrogen Bonding: E599-0010 lacks hydrogen bond donors but has seven acceptors , whereas the target compound’s sulfonyl and quinolinone groups may increase polarity, balancing permeability and solubility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.